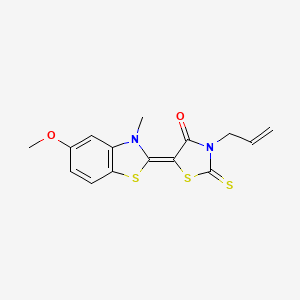

(5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

Its structure features a rhodanine core (2-thioxo-1,3-thiazolidin-4-one) substituted with an allyl group at position 3 and a 5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene moiety at position 3. The benzothiazole substituent introduces electron-withdrawing and lipophilic characteristics, which may enhance bioactivity and metabolic stability .

Properties

Molecular Formula |

C15H14N2O2S3 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H14N2O2S3/c1-4-7-17-13(18)12(22-15(17)20)14-16(2)10-8-9(19-3)5-6-11(10)21-14/h4-6,8H,1,7H2,2-3H3/b14-12- |

InChI Key |

QRVUAXXYZRVWER-OWBHPGMISA-N |

Isomeric SMILES |

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC=C |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common starting materials include allyl derivatives, benzothiazole derivatives, and thiazolidinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: Various substitution reactions can occur at the allyl or benzothiazole moieties, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Research indicates that thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

-

Anticancer Potential

- Thiazolidinone derivatives are being investigated for their anticancer properties. Studies have shown that modifications in the thiazolidinone structure can enhance cytotoxicity against cancer cell lines . The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.

- Antitubercular Activity

Synthesis and Characterization

The synthesis of (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are crucial for confirming the structure and purity of the synthesized compounds .

Applications in Agricultural Science

The compound's potential as a pesticide or fungicide is also being explored due to its biological activity against plant pathogens. The thiazolidinone scaffold can be modified to enhance its efficacy and selectivity for agricultural applications.

Case Studies

- Antimicrobial Testing

-

Cytotoxicity Assays

- Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The study found that specific substitutions on the benzothiazole moiety significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Electronic Effects

Heterocyclic Substituents

- Compound (II): (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Substitution: 2-Hydroxybenzylidene group. Key Differences: Lacks the benzothiazole ring, resulting in reduced electron-withdrawing effects and lower lipophilicity compared to the target compound. The phenolic -OH group may enhance hydrogen-bonding interactions .

- Compound (IV): (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-allyl-2-thioxo-1,3-thiazolidin-4-one Substitution: Diphenylpyrazole moiety. The allyl group is retained, but the absence of benzothiazole reduces π-π stacking interactions .

Functional Group Modifications

- Compound (III): (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate Substitution: Methanol solvate. Key Differences: Solvate formation impacts solubility and crystal packing. The target compound lacks solvation, suggesting differences in crystallinity and stability .

Compound (5b) : (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one

Structural and Physical Property Comparison

| Compound | Substituent(s) | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Target Compound | 5-Methoxy-3-methylbenzothiazole, allyl | ~407.5* | High lipophilicity, planar structure |

| (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl | 2-Hydroxybenzylidene, phenyl | ~319.4 | Soluble in polar solvents |

| (Z)-5-(Diphenylpyrazole)-3-allyl | Diphenylpyrazole, allyl | ~433.5 | Nitrogen-rich, moderate solubility |

| (Z)-5-(Indolylmethylene)-3-hydroxyphenyl | Indolylmethylene, hydroxyphenyl | ~382.4 | Redox-active, antimicrobial activity |

*Estimated based on molecular formula.

Biological Activity

The compound (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one , also known by its CAS number 302601-54-3, belongs to the thiazolidinone family, which is recognized for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

Synthesis

The synthesis of thiazolidinones typically involves the reaction of thioketones with various amines and aldehydes. For this specific compound, a one-pot multicomponent reaction (MCR) is commonly employed, leading to the formation of thiazolidinones with varying substituents that affect their biological properties .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Studies have shown that it possesses notable antibacterial activity, with inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 22 |

| Klebsiella pneumoniae | 28 |

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound demonstrated a dose-dependent reduction in inflammation in animal models, significantly reducing carrageenan-induced edema. At a dosage of 100 mg/kg, it showed up to 72.2% inhibition of inflammation .

| Dose (mg/kg) | Anti-inflammatory Activity (%) |

|---|---|

| 25 | 30.6 |

| 50 | 36.4 |

| 100 | 72.2 |

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It has shown promising results against glioblastoma cells, indicating potential as an antitumor agent. Notably, derivatives of thiazolidinones have been reported to decrease cell viability significantly in treated cultures .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several thiazolidinone derivatives for their antimicrobial properties. The results indicated that the derivative containing the benzothiazole moiety exhibited superior activity against Gram-positive bacteria compared to others in the series .

- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory mechanism of thiazolidinones in a rat model of arthritis. The compound reduced pro-inflammatory cytokines significantly and was compared favorably against traditional anti-inflammatory drugs like diclofenac .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.